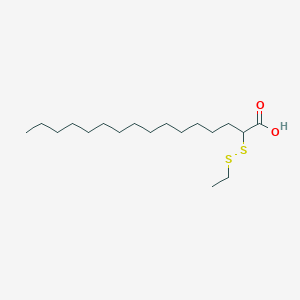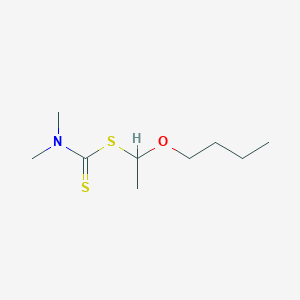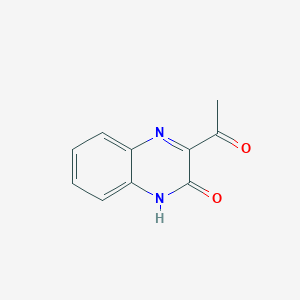![molecular formula C19H20 B14358127 1,5-Diphenylbicyclo[3.2.0]heptane CAS No. 94383-67-2](/img/structure/B14358127.png)
1,5-Diphenylbicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenylbicyclo[320]heptane is an organic compound with the molecular formula C19H20 It is a bicyclic structure characterized by the presence of two phenyl groups attached to a bicyclo[320]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenylbicyclo[3.2.0]heptane typically involves the following steps:
Cycloaddition Reactions: One common method involves the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core.
Industrial Production Methods
While specific industrial production methods for 1,5-Diphenylbicyclo[32
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenylbicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of reduced bicyclic compounds
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
1,5-Diphenylbicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenylbicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptane: Lacks the phenyl groups, making it less hydrophobic.
1,5-Diphenylcyclohexane: Similar in having phenyl groups but differs in the ring structure.
1,5-Diphenylbicyclo[2.2.1]heptane: Different bicyclic framework, leading to different chemical properties.
Uniqueness
1,5-Diphenylbicyclo[320]heptane is unique due to its specific bicyclic structure combined with phenyl groups, which imparts distinct chemical and physical properties
Propiedades
| 94383-67-2 | |
Fórmula molecular |
C19H20 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1,5-diphenylbicyclo[3.2.0]heptane |
InChI |
InChI=1S/C19H20/c1-3-8-16(9-4-1)18-12-7-13-19(18,15-14-18)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Clave InChI |
ITJCELKBMFHZCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC2(C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/no-structure.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)


![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)

![N-(5-Hydroxy-12H-benzo[a]phenothiazin-6-yl)-N-phenylacetamide](/img/structure/B14358106.png)
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)

